1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid is an organic compound with significant potential in medicinal chemistry and biological research. It is characterized by its unique structural features, which include a bromophenyl moiety and a dihydrobenzo[dioxin] component. This compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities and applications in drug development.
This compound falls under the broader classification of heterocyclic compounds, specifically pyrazoles. Pyrazoles are five-membered ring compounds containing two adjacent nitrogen atoms, which contribute to their reactivity and interaction with biological targets. The presence of the bromophenyl group enhances its lipophilicity, potentially improving its bioavailability in medicinal applications.
The synthesis of 1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid typically involves several multi-step organic reactions. A common synthetic route includes:
The synthesis may require specific reaction conditions such as temperature control, solvent selection, and purification techniques like chromatography to isolate the desired product. These methods are optimized for yield and purity, which are critical for further applications in research.
The molecular formula for 1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid is C18H13BrN2O4. The molecular weight is approximately 401.21 g/mol. The structural representation includes:
1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid can participate in various chemical reactions typical for pyrazoles:
Reactions involving this compound may require specific conditions such as solvent choice (e.g., dimethyl sulfoxide or ethanol), temperature control, and time optimization to achieve desired yields and selectivity.
The mechanism of action for 1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid involves:
The compound exhibits typical characteristics associated with organic compounds:
Key chemical properties include:
Relevant analyses include spectral data (NMR, IR) that confirm its structure and functional groups .
1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid has several notable applications:
This compound represents a promising area of study within medicinal chemistry and related fields due to its diverse applications and potential therapeutic benefits .
The construction of the trisubstituted pyrazole core forms the foundational step in synthesizing this target molecule. Two predominant methodologies dominate the literature:
Knorr Pyrazole Synthesis via Hydrazine Cyclocondensation: The most frequently employed route involves the condensation of appropriately substituted 1,3-dicarbonyl precursors with arylhydrazines. Specifically, α,β-unsaturated diketones or β-keto esters bearing the 2,3-dihydrobenzo[b][1,4]dioxin moiety at the β-position are reacted with 4-bromophenylhydrazine. The reaction proceeds under acidic (e.g., acetic acid) or basic catalysis, often requiring elevated temperatures (refluxing ethanol/toluene, 80-110°C) and extended reaction times (12-48 hours). The carboxylic acid functionality is typically introduced by utilizing a β-keto ester (e.g., ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-3-oxopropanoate) in the cyclocondensation. Subsequent alkaline hydrolysis (e.g., NaOH/EtOH/H₂O, reflux) cleaves the ester to yield the crucial 5-carboxylic acid group [1] [4] [10].
Cyclization of Hydrazones: An alternative approach involves the formation of a hydrazone intermediate from a 2,3-dihydrobenzo[b][1,4]dioxin-7-yl substituted aldehyde or ketone and 4-bromophenylhydrazine, followed by oxidative cyclization or reaction with a synthon equivalent to a 1,3-dicarbonyl compound (e.g., a tosylmethyl isocyanide, TOSMIC). While less commonly reported for this specific target, this route offers potential for introducing diverse substitution patterns at the pyrazole C4 position [6] [8].
Optimization Challenges: Key challenges in this stage include:
Table 1: Representative Pyrazole Core Formation Routes & Yields
Precursor Type | Hydrazine | Conditions | Intermediate Obtained | Reported Yield Range | Key Challenge |
---|---|---|---|---|---|
β-Keto Ester (R=Et) | 4-Bromophenylhydrazine | EtOH/AcOH, reflux, 12-24h | Ethyl 1-(4-Bromophenyl)-3-(dihydrodioxin-7-yl)-1H-pyrazole-5-carboxylate | 45-65% | Regioselectivity control, purification |
1,3-Diketone | 4-Bromophenylhydrazine | Toluene, 110°C, 18-36h | 1-(4-Bromophenyl)-3-(dihydrodioxin-7-yl)-1H-pyrazole-5-carboxylic Acid* | <40% | Low yield, decomposition |
Hydrazone + TOSMIC Analogue | 4-Bromophenylhydrazine | Base (e.g., K₂CO₃), DMF, RT-60°C | Ethyl 1-(4-Bromophenyl)-3-(dihydrodioxin-7-yl)-1H-pyrazole-5-carboxylate | ~30% (limited reports) | Multi-step, lower yields |
The 2,3-dihydrobenzo[b][1,4]dioxin (1,4-benzodioxane) heterocycle serves as a privileged scaffold due to its metabolic stability and favorable π-stacking capabilities. Its incorporation into the target molecule requires efficient synthetic access to appropriately functionalized benzodioxin building blocks, primarily the 7-acyl or 7-formyl derivatives.
Optimization Note: The electron-rich nature of the benzodioxin ring makes it susceptible to electrophilic aromatic substitution. However, over-halogenation or oxidation during synthesis is uncommon if reaction conditions are well-controlled. The main challenge lies in the efficient and regioselective synthesis of the mono-functionalized 7-derivatives.
While classical cyclocondensation dominates reported syntheses, Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents a modular "click chemistry" strategy for constructing related pyrazole-dihydrodioxin conjugates, offering potential for generating combinatorial libraries around this core.
Strategy: This approach disconnects the molecule differently. One arm involves synthesizing an alkyne-bearing dihydrodioxin (e.g., ethynyl-7-substituted-2,3-dihydrobenzo[b][1,4]dioxine). The other arm requires an azide-functionalized pyrazole carboxylic acid precursor (e.g., 1-(4-bromophenyl)-5-azido-1H-pyrazole-3-carboxylic acid ester, followed by hydrolysis). The CuAAC reaction then "clicks" these two fragments together, forming the triazole-linked analogue. Crucially, direct synthesis of the exact target molecule (C3-link) via CuAAC is less straightforward due to the direct C-C bond between the pyrazole C3 and the dihydrodioxin ring. However, CuAAC is highly relevant for synthesizing close analogues where a triazole spacer replaces the direct aryl-pyrazole bond [7].
Synthesis of Components:
Relevance and Limitation: Although not the primary route for the exact C3-linked target molecule, CuAAC provides a powerful and orthogonal method for rapidly generating structurally related hybrids incorporating the 1,4-benzodioxan and 1-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid pharmacophores connected via a 1,2,3-triazole linker, valuable for SAR studies. Its application to the direct target would require a different disconnection (e.g., N1-functionalization) not commonly employed.
The presence of the carboxylic acid group (-COOH) on the pyrazole ring throughout the final stages and purification of the synthesis presents specific challenges that impact yield, purity, and handling:
Mitigation Strategies:
Table 2: Challenges and Solutions for Carboxylic Acid Stability
Challenge | Impact on Synthesis | Mitigation Strategy | Effect on Yield/Purity |
---|---|---|---|
Thermal Decarboxylation | Degradation during ester hydrolysis reflux; Degradation during high-temp drying/purification | Mild hydrolysis (LiOH, low T); Low-temp recrystallization/chromatography; Avoid high-temp drying | Significant yield loss if uncontrolled; Purity loss |
Acid-Catalyzed Decarboxylation | Degradation on acidic silica gel during chromatography | Use neutral alumina/deactivated silica; Add acetic acid to eluent | Purity loss; Difficulty isolating pure product |
Hydrogen Bonding/Aggregation | Poor solubility hinders purification; Broadened NMR peaks | Use polar solvents (DMSO-d6) for NMR; Salt formation for purification | Difficulty in characterization; Lower isolated yields |
Hygroscopicity | Inaccurate analytical data (NMR, EA); Clumping | Strict handling under inert/dry atmosphere; Lyophilization | Inconsistent analytical results; Handling difficulties |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 18326-62-0
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6